molecular formula C23H28N6O3 B2916065 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide CAS No. 1105231-99-9

2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide

Cat. No.: B2916065
CAS No.: 1105231-99-9
M. Wt: 436.516
InChI Key: GNSQOIKTKHZGQS-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyridine derivative featuring a piperazine-linked acetamide moiety. Its structure integrates a bicyclic pyrazolo[4,3-c]pyridine core substituted with an isopropyl group at position 5, a phenyl group at position 2, and a 3-oxo functional group. The piperazine ring is acylated at the 7-position of the pyrazolo-pyridine system and further modified with an N-methylacetamide side chain.

Properties

IUPAC Name

N-methyl-2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-16(2)28-13-18(22(31)27-11-9-26(10-12-27)15-20(30)24-3)21-19(14-28)23(32)29(25-21)17-7-5-4-6-8-17/h4-8,13-14,16H,9-12,15H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSQOIKTKHZGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application (2023/39) lists multiple 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine or piperidine substituents . While these compounds share the piperazine moiety, they differ in their core heterocyclic systems. For example:

  • Compound A : 4H-pyrido[1,2-a]pyrimidin-4-one with a piperazin-1-yl group at position 7 and a fluorophenyl substituent.
  • Compound B : Similar scaffold but with a piperidin-4-yl group instead of piperazine.

Key Structural Differences :

Feature Target Compound Patent Compound A
Core Heterocycle Pyrazolo[4,3-c]pyridine 4H-Pyrido[1,2-a]pyrimidin-4-one
Piperazine Modification N-Methylacetamide side chain Unmodified piperazine
Substitution at Position 5 Isopropyl Fluorophenyl

The pyrazolo-pyridine core in the target compound may confer distinct electronic properties compared to the pyrimidinone system in patent compounds, influencing binding affinity and metabolic stability .

Functional Analogues in Therapeutic Context

A compound reported by the University of Hong Kong, 4((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, inhibits equilibrative nucleoside transporters (ENTs) . However, the target compound’s pyrazolo-pyridine core may enhance selectivity for kinase or protease targets over ENTs.

Pharmacological and Physicochemical Comparisons

Solubility and Stability

The presence of N-methylacetamide in the target compound likely improves aqueous solubility compared to unmodified piperazine derivatives, as acetamide groups enhance hydrogen-bonding capacity . In contrast, patent compounds with hydrophobic fluorophenyl groups (e.g., Compound A) may exhibit lower solubility in polar solvents like water or dimethyl sulfoxide (DMSO) .

Hypothetical Binding Affinities

While direct data on the target compound’s activity is unavailable, structural parallels suggest:

  • Kinase Inhibition: Pyrazolo-pyridine cores are known to inhibit kinases (e.g., JAK2/STAT3 pathways). The isopropyl and phenyl groups may optimize hydrophobic pocket interactions.
  • GPCR Modulation : Piperazine derivatives often target serotonin or dopamine receptors. The acetamide side chain could reduce off-target effects compared to bulkier substituents in patent compounds .

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